Viridiflorene is a natural product found in Calypogeia muelleriana, Humulus lupulus, and other organisms with data available.
(+)-Ledene
CAS No.: 21747-46-6
Cat. No.: VC0532704
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21747-46-6 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene |
| Standard InChI | InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1 |
| Standard InChI Key | WGTRJVCFDUCKCM-FMKGYKFTSA-N |
| Isomeric SMILES | C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C |
| SMILES | CC1CCC2=C(CCC3C(C12)C3(C)C)C |
| Canonical SMILES | CC1CCC2=C(CCC3C(C12)C3(C)C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties of (+)-Ledene
(+)-Ledene (CAS No. 21747-46-6), also known as viridiflorene or varidiflorene, belongs to the carbotricyclic sesquiterpene class. Its molecular structure comprises a fused tricyclic framework with three methyl substituents, contributing to its hydrophobic character (LogP = 6.447) . Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of (+)-Ledene
The compound’s low water solubility and high LogP value suggest preferential partitioning into lipid membranes, a property critical for its bioactivity .
Natural Occurrence and Biosynthetic Origins
(+)-Ledene is ubiquitously distributed in the essential oils of aromatic plants. Major sources include:
-
Eucalyptus globulus: Contributes to the characteristic aroma of eucalyptus oil, where (+)-ledene coexists with 1,8-cineole and α-pinene.
-
Corymbia citriodora (Lemon Eucalyptus): The oil’s citrus notes derive partially from (+)-ledene’s volatile profile.
-
Ledum palustre (Marsh Tea): Traditional medicinal use linked to sesquiterpene content.
Biosynthetically, (+)-ledene arises from farnesyl pyrophosphate (FPP) via cyclization catalyzed by sesquiterpene synthases. In Melaleuca alternifolia, viridiflorene synthase directly converts FPP to (+)-ledene, highlighting enzyme-specific stereochemical control .
Synthetic Strategies and Biomimetic Approaches
Isomerization of (+)-Aromadendrene
Early synthetic routes exploited the structural relationship between (+)-aromadendrene and (+)-ledene. Treatment of (+)-aromadendrene with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) induces a Cope rearrangement, yielding (+)-ledene in 80% efficiency (Scheme 1) .
Scheme 1: Isomerization of (+)-aromadendrene to (+)-ledene .
Biomimetic Synthesis from (+)-Bicyclogermacrene
A landmark synthesis by Tran et al. (2014) utilized (+)-bicyclogermacrene as a platform terpene. The seven-step sequence (Figure 1) involves:
-
Epoxidation: Selective oxidation of bicyclogermacrene’s exo-methylene group.
-
Acid-Catalyzed Cyclization: Generation of the tricyclic ledene core via Wagner-Meerwein rearrangements .
Chemical Reactivity and Functionalization
(+)-Ledene undergoes characteristic terpene reactions, including:
-
Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms ledene oxide, a precursor to guaiane-type sesquiterpenes .
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces double bonds, yielding dihydroledene derivatives .
-
Acid-Catalyzed Rearrangements: Treatment with Lewis acids (e.g., BF₃·Et₂O) induces skeletal rearrangements to spathulenol and palustrol .
Table 2: Key Derivatives of (+)-Ledene
Biological Activities and Mechanistic Insights
Nematicidal Activity
In a cotton ball bioassay, (+)-ledene (2 mg/ball) induced propagation of Bursaphelenchus xylophilus, a pinewood nematode. This hormetic response—low concentrations stimulating nematode activity—suggests ecological roles in plant-pathogen interactions .
Antimicrobial and Antioxidant Effects
(+)-Ledene exhibits moderate inhibition against Staphylococcus aureus (MIC = 128 µg/mL) and Candida albicans (MIC = 256 µg/mL). Mechanistic studies attribute this to membrane disruption, as evidenced by propidium iodide uptake assays . Antioxidant activity, measured via DPPH radical scavenging (IC₅₀ = 45 µM), further supports its phytotherapeutic potential .
Industrial and Pharmaceutical Applications
Fragrance Industry
(+)-Ledene’s woody, earthy aroma profile makes it valuable in perfumery. It constitutes 0.2–1.5% of Eucalyptus globulus oil, contributing to its use in air fresheners and aromatherapy products.
Drug Discovery
Ongoing research explores (+)-ledene as a scaffold for anticancer agents. In vitro studies show cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 18 µM), potentially via ROS-mediated apoptosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume